N-Nitroso-Salbutamol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

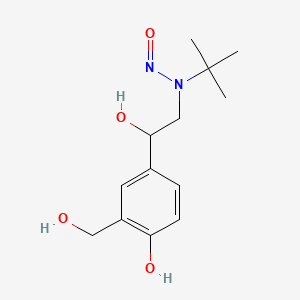

Structure

3D Structure

Properties

CAS No. |

2919946-71-5 |

|---|---|

Molecular Formula |

C13H20N2O4 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)15(14-19)7-12(18)9-4-5-11(17)10(6-9)8-16/h4-6,12,16-18H,7-8H2,1-3H3 |

InChI Key |

ZMJPUQNSCRRRCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(CC(C1=CC(=C(C=C1)O)CO)O)N=O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of N-Nitroso-Salbutamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitroso-Salbutamol (NNS), a nitrosamine impurity of the widely used bronchodilator, Salbutamol. The formation of nitrosamines in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. This document outlines the synthetic pathways, detailed analytical methodologies for characterization, and relevant quantitative data to support research and development in this area.

Introduction

This compound (Chemical Formula: C₁₃H₂₀N₂O₄, Molecular Weight: 268.31 g/mol ) is a nitrosamine impurity that can form from the secondary amine moiety present in the Salbutamol molecule.[1] Its presence in Salbutamol drug products is closely monitored by regulatory agencies. The formation of NNS can occur during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the final drug product, or upon storage. The primary chemical reaction involves the interaction of Salbutamol with nitrosating agents, such as nitrous acid, which can be generated from nitrites present as excipients or contaminants.[1] Factors such as pH, temperature, and the presence of catalysts can influence the rate of formation.

Synthesis of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical method development, validation, and impurity profiling. A general and scalable synthesis approach has been reported, providing a basis for its preparation in a laboratory setting.

General Synthesis Pathway

The fundamental reaction for the formation of this compound is the nitrosation of the secondary amine in Salbutamol. This reaction is typically carried out by treating Salbutamol with a nitrosating agent, most commonly sodium nitrite, in an acidic medium. The acidic conditions generate nitrous acid (HNO₂) in situ, which is the active nitrosating species.

A visual representation of this synthesis pathway is provided below.

Caption: Figure 1. Synthesis Pathway of this compound

Experimental Protocol

Materials:

-

Salbutamol

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or another suitable acid

-

Deionized Water

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve a known quantity of Salbutamol in deionized water, potentially with the aid of a minimal amount of acid to ensure complete dissolution.

-

Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric acid to achieve an acidic pH (typically pH 3-4).

-

Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite in deionized water dropwise to the Salbutamol solution with constant stirring. The molar ratio of sodium nitrite to Salbutamol should be carefully controlled, typically starting with a slight excess of the nitrite.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid or ammonium sulfamate.

-

Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified using techniques such as column chromatography.

Characterization of this compound

The definitive identification and quantification of this compound require a combination of spectroscopic and chromatographic techniques. Commercial suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis with detailed characterization data.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques used for the characterization of this compound and the expected nature of the data.

| Analytical Technique | Purpose | Expected Data/Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A distinct peak at a specific retention time under defined chromatographic conditions. Purity is typically reported as a percentage area. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity detection and quantification, structural confirmation. | Parent ion corresponding to the molecular weight of this compound (m/z 269.1 for [M+H]⁺). Characteristic fragment ions are observed upon collision-induced dissociation. |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural elucidation by identifying the chemical environment of protons. | Specific chemical shifts and coupling constants for the protons in the this compound molecule. The presence of the nitroso group will induce a downfield shift in the signals of adjacent protons compared to the parent Salbutamol. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-N and N=O stretching vibrations of the nitroso group, typically in the regions of 1050-1100 cm⁻¹ and 1430-1470 cm⁻¹, respectively. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | A profile of mass loss as a function of temperature, indicating the decomposition temperature of the compound. |

Experimental Workflow for Characterization

The general workflow for the comprehensive characterization of a newly synthesized batch of this compound is depicted below.

Caption: Figure 2. Experimental Workflow for Characterization

Quantitative Data Summary

The following table provides a summary of the key quantitative data for this compound. It should be noted that specific spectroscopic data (NMR chemical shifts, MS fragmentation patterns, and IR peaks) are often proprietary to the commercial suppliers of the reference standards. The data presented here are based on the chemical structure and general knowledge of nitrosamine compounds.

| Parameter | Value | Reference/Source |

| Chemical Formula | C₁₃H₂₀N₂O₄ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| CAS Number | 2919946-71-5 | [2] |

| Appearance | Typically an off-white to yellow solid | General observation |

| ¹H NMR | Signals corresponding to aromatic, benzylic, aliphatic, and tert-butyl protons. Protons alpha to the nitroso group are expected to be shifted downfield. | Proprietary data from commercial suppliers |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 269.1. Characteristic fragments may include loss of the nitroso group (-NO) and water (-H₂O). | Theoretical and proprietary data |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for O-H, C-H, C=C (aromatic), N=O, and N-N stretching. | Proprietary data from commercial suppliers |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The controlled synthesis of this impurity is paramount for its use as a reference standard, which is essential for the development and validation of sensitive analytical methods to ensure the safety and quality of Salbutamol-containing drug products. The characterization workflow and data presented herein offer a framework for researchers and drug development professionals working to monitor and control nitrosamine impurities. For definitive quantitative characterization, the use of a certified reference material from a reputable supplier is highly recommended.

References

An In-depth Technical Guide on the Formation Pathways of N-Nitroso-Salbutamol from Salbutamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-Salbutamol is a nitrosamine impurity that can arise from the widely used bronchodilator, Salbutamol. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the formation pathways of this compound from Salbutamol, detailing the underlying chemical mechanisms, influencing factors, and relevant experimental protocols for its synthesis and detection. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with this impurity.

Introduction

Salbutamol, a selective beta-2 adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Structurally, Salbutamol contains a secondary amine functional group, which makes it susceptible to nitrosation reactions.[1] The formation of N-nitroso compounds occurs when a secondary or tertiary amine reacts with a nitrosating agent, most commonly derived from nitrite salts under acidic conditions.[1][2] This reaction leads to the formation of this compound, an impurity that requires careful monitoring and control in pharmaceutical formulations.

This guide will explore the chemical pathways leading to the formation of this compound, present available quantitative data, detail experimental procedures for its synthesis and analysis, and provide visualizations of the key processes involved.

Chemical Formation Pathways

The primary pathway for the formation of this compound involves the reaction of the secondary amine group in the Salbutamol molecule with a nitrosating agent.

The N-Nitrosation Reaction of Secondary Amines

The fundamental reaction for the formation of N-nitrosamines from secondary amines proceeds via the following general steps:

-

Formation of the Nitrosating Agent: In an acidic environment, nitrite ions (NO₂⁻), often from sources like sodium nitrite (NaNO₂), are protonated to form nitrous acid (HNO₂).[2][3] Nitrous acid can then exist in equilibrium with various active nitrosating species, such as the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), and nitrosyl halides.[4] The formation of the highly electrophilic nitrosonium ion is a critical step.[2]

-

Nucleophilic Attack: The secondary amine, in this case, the nitrogen atom in the Salbutamol side chain, acts as a nucleophile and attacks the electrophilic nitrosating agent (e.g., the nitrosonium ion). This results in the formation of a protonated N-nitrosamine intermediate.[2]

-

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine.[2]

Factors Influencing the Formation of this compound

Several factors can significantly influence the rate and extent of this compound formation:

-

pH: The rate of N-nitrosation of secondary amines is highly pH-dependent. Acidic conditions (typically pH 3-5) are generally considered high-risk for promoting the formation of the active nitrosating species.[5] At very low pH, the amine substrate may become protonated, reducing its nucleophilicity and thereby decreasing the reaction rate.[4] Conversely, at neutral or basic pH, the concentration of the active nitrosating agent is significantly lower, which generally inhibits the reaction.[5]

-

Temperature: Increased temperatures can accelerate the rate of N-nitrosamine formation.[6][7] This is a critical consideration during drug product manufacturing, particularly during processes like drying, and during storage.

-

Concentration of Reactants: The rate of formation is dependent on the concentrations of both Salbutamol and the nitrosating agent.[8]

-

Presence of Catalysts and Inhibitors: The reaction can be influenced by the presence of other chemical species. For instance, certain carbonyl compounds have been shown to catalyze N-nitrosation at neutral to basic pH.[5] Conversely, inhibitors such as ascorbic acid (Vitamin C) can scavenge nitrosating agents and reduce the formation of N-nitrosamines.[9]

Quantitative Data on this compound Formation

While the qualitative aspects of this compound formation are understood, specific quantitative data on reaction kinetics and yields under various conditions are not extensively published in publicly available literature. The majority of available quantitative data pertains to the analytical detection and quantification of this impurity in pharmaceutical products.

| Parameter | Value/Range | Reference |

| Limit of Quantification (LOQ) | 0.025 µg/g | [10] |

| Method LOD (LC-MS/MS) | 0.1 µg/g | [11] |

| Method LOQ (LC-MS/MS) | 0.2 µg/g | [11] |

Table 1: Analytical Quantification Limits for this compound.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, a general procedure for the N-nitrosation of a secondary amine can be adapted.[3] The following is a representative protocol based on established methods for N-nitrosamine synthesis.

Disclaimer: The synthesis of N-nitroso compounds should only be performed by trained professionals in a well-ventilated fume hood, as these compounds are potentially carcinogenic. Appropriate personal protective equipment must be worn.

Materials:

-

Salbutamol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), dilute solution

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve a known quantity of Salbutamol in a suitable organic solvent like dichloromethane in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Nitrite: Slowly add an aqueous solution of sodium nitrite to the stirred Salbutamol solution.

-

Acidification: After the addition of the nitrite solution, slowly add a dilute solution of hydrochloric acid dropwise. The reaction mixture should be maintained at a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the this compound into the organic layer.

-

Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified using column chromatography.

Analytical Method for the Determination of this compound

The detection and quantification of this compound in pharmaceutical products are typically performed using highly sensitive and specific analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the method of choice.[10][11]

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions (Representative):

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., methanol or acetonitrile with formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume, typically 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

MS/MS Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.

Sample Preparation:

-

Accurately weigh a sample of the Salbutamol drug product.

-

Dissolve the sample in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

-

The solution may be subjected to sonication and centrifugation to ensure complete dissolution and removal of any particulate matter.

-

The supernatant is then filtered through a suitable syringe filter before injection into the LC-MS/MS system.

| Parameter | Typical Value/Condition |

| LC System | |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |

| Gradient | Gradient elution |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Table 2: Representative LC-MS/MS Parameters for this compound Analysis.

Conclusion

The formation of this compound is a potential risk associated with the drug substance Salbutamol due to its secondary amine structure. The primary pathway involves the reaction with nitrosating agents, which is significantly influenced by factors such as pH and temperature. While general principles of N-nitrosation are well-understood, further research into the specific kinetics and reaction yields for this compound under various pharmaceutical processing and storage conditions is warranted. The availability of sensitive analytical methods like LC-MS/MS is crucial for the effective monitoring and control of this potential impurity, ensuring the safety and quality of Salbutamol-containing medicines. This guide provides a foundational understanding for professionals in the pharmaceutical industry to address the challenges posed by this compound.

References

- 1. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. This compound | 2919946-71-5 | Benchchem [benchchem.com]

- 9. Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. fda.gov.tw [fda.gov.tw]

- 11. researchgate.net [researchgate.net]

N-Nitroso-Salbutamol: A Comprehensive Technical Guide for Pharmaceutical Professionals

An In-depth Review of Chemistry, Toxicology, and Analytical Control of a Critical Impurity

Executive Summary

The emergence of N-nitrosamine impurities as a "cohort of concern" has presented a significant challenge to the pharmaceutical industry, demanding rigorous control and a deep understanding of their formation, toxicology, and analytical determination.[1][2] N-Nitroso-Salbutamol, a potential impurity in the widely used bronchodilator salbutamol, falls under this critical category. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of this compound, including its chemical properties, formation mechanisms, toxicological assessment, regulatory limits, and detailed analytical protocols for its detection and quantification.

Introduction to this compound

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the active pharmaceutical ingredient (API), salbutamol.[2] Its chemical structure is derived from the nitrosation of the secondary amine functional group present in the salbutamol molecule.[2] The presence of such impurities in pharmaceutical products is a major safety concern due to the well-documented carcinogenic potential of many N-nitroso compounds.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines to control these impurities to minimize patient risk.[1]

Chemical Properties and Formation

A thorough understanding of the chemical characteristics and formation pathways of this compound is fundamental to implementing effective control strategies.

Chemical Profile

This compound, also known as N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide, is a white to off-white solid.[3] Its key chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide | [3][4][5][6] |

| Synonyms | N-Nitroso Albuterol, Salbutamol Nitroso Impurity 1 | [3][7] |

| CAS Number | 2919946-71-5 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₄ | [3][8] |

| Molecular Weight | 268.31 g/mol | [2][3][8] |

| Appearance | White to Off-White Solid | [3] |

Formation Pathway

This compound is not typically a process-related impurity from the synthesis of salbutamol itself but rather a product of a reaction between salbutamol and a nitrosating agent. This reaction can occur during the manufacturing of the drug product, or even during storage under certain conditions.[2]

The core reaction involves the secondary amine of the salbutamol molecule and a nitrosating agent, which is often derived from nitrite ions (NO₂⁻) under acidic conditions.[2] Potential sources of nitrites can include excipients, water, or even leachables from packaging materials.

The general mechanism for the formation of this compound is depicted in the following diagram:

Factors influencing the rate of formation include the concentration of both salbutamol and the nitrosating agent, pH, temperature, and the presence of catalysts or inhibitors.[2] The reaction is often favored at an optimal pH where there is a sufficient concentration of both the nitrosating agent and the unprotonated amine.[2]

Toxicological Profile and Risk Assessment

The primary toxicological concern with N-nitrosamines is their potential carcinogenicity.[2] Most N-nitroso compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[9]

Mechanism of Genotoxicity

The genotoxicity of many N-nitrosamines is initiated by metabolic activation, primarily through cytochrome P450 (CYP) enzymes in the liver.[8][9] This process, known as α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive alkylating agents (e.g., carbocations). These electrophilic species can then react with nucleophilic sites on DNA, forming DNA adducts.[9][10] If not repaired, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[9]

While specific studies on the metabolic activation of this compound are not widely available, the general pathway is illustrated below.

It has been noted that the bulky t-butyl group adjacent to the nitroso-group in this compound may cause steric hindrance, potentially impeding its metabolic activation and interaction with biological macromolecules.[1] This steric hindrance is thought to reduce its toxic potential compared to smaller, more potent nitrosamines like N-nitrosodimethylamine (NDMA).[11]

Genotoxicity Data

Specific toxicological studies on this compound are limited. However, it has been reported that the nitrosation product of salbutamol is positive in a bacterial genotoxicity assay (Ames test) with S9 metabolic activation.[1] This finding is significant as there is a strong correlation between positive results in the enhanced Ames test and the induction of micronuclei in human cells for other NDSRIs.[1]

Regulatory Acceptable Intake (AI) Limits

Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. The AI represents a level of exposure with a very low risk of cancer over a lifetime. For this compound (referred to as N-nitroso-albuterol by the FDA), the established AI limit is 1500 ng/day.[7][12][13] This limit is based on the FDA's "Carcinogenic Potency Categorization Approach" (CPCA), which classifies this compound into Potency Category 5, the lowest potency category.[7][12][13]

Table 2: Regulatory Limits for this compound

| Regulatory Body | Impurity | Potency Category | Acceptable Intake (AI) Limit |

| U.S. FDA | This compound (N-nitroso-albuterol) | 5 | 1500 ng/day |

| Health Canada | This compound | 5 | 1500 ng/day |

Analytical Methodologies

The detection and quantification of trace levels of this compound require highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Experimental Protocols

Regulatory bodies such as the Health Sciences Authority (HSA) of Singapore and the Taiwan Food and Drug Administration (TFDA) have published detailed methods for the determination of this compound in both drug substances and drug products.[14][15] These methods provide a robust framework for quality control and regulatory submissions.

Workflow for Analysis of this compound:

4.1.1. Sample Preparation (HSA Method for Drug Product)

-

Weigh an amount of powdered sample equivalent to 10 mg of salbutamol drug substance into a 15 mL polypropylene conical centrifuge tube.[14]

-

Add 10 mL of deionized water.[14]

-

Vortex to mix well and sonicate for 10 minutes.[14]

-

Centrifuge at 3500 rpm for 5 minutes.[14]

-

Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial.[14]

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize the typical LC-MS/MS parameters from published regulatory methods. It is crucial to note that these parameters may need to be optimized for different instrument setups.

Table 3: Liquid Chromatography Parameters

| Parameter | HSA Method | TFDA Method |

| Column | Hypersil GOLD (150x2.1 mm, 3 µm) or equivalent | XSelect HSS T3 (150x3 mm, 3.5 µm) or equivalent |

| Column Temp. | 40 °C | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol | 0.1% Formic Acid and 20% Acetonitrile in Methanol |

| Flow Rate | 0.3 mL/min | 0.6 mL/min |

| Injection Vol. | 5 µL | 10 µL |

| Gradient | Yes (Specific gradient not detailed here) | Yes (Specific gradient not detailed here) |

Table 4: Mass Spectrometry Parameters

| Parameter | HSA Method | TFDA Method |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 267.1 | 267 |

| Product Ion (m/z) - Quantifier | 151.0 | 151 |

| Product Ion (m/z) - Qualifier | 162.9 | 204 |

Method Validation Parameters

Validation of the analytical method is critical to ensure its suitability for its intended purpose. Key validation parameters from the HSA method are presented in Table 5.

Table 5: Method Validation Data (HSA Method)

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 µg/g (with respect to drug substance) |

| Limit of Quantification (LOQ) | 0.2 µg/g (with respect to drug substance) |

| Recovery % | 70-125% |

| Linearity (r²) | > 0.99 |

Reference:[14]

Conclusion and Recommendations

This compound is a critical potential impurity in salbutamol-containing drug products that requires careful monitoring and control. While its carcinogenic potency is predicted to be low due to its chemical structure, its presence must be managed in line with global regulatory expectations for nitrosamine impurities.

For drug development professionals, a proactive approach is essential. This includes:

-

Risk Assessment: Conducting a thorough risk assessment to identify potential sources of nitrites and conditions that could lead to the formation of this compound in both the API and the finished product.

-

Analytical Testing: Implementing sensitive and validated analytical methods, such as the LC-MS/MS protocols outlined in this guide, for the routine monitoring of this impurity.

-

Control Strategy: Developing and implementing a robust control strategy to mitigate the risk of this compound formation. This may involve sourcing low-nitrite excipients, optimizing manufacturing process parameters, and considering the use of nitrosation inhibitors in the formulation.

Continued research into the specific toxicological profile of this compound will further refine risk assessments and ensure the ongoing safety and quality of salbutamol-containing medicines for patients worldwide.

References

- 1. This compound | 2919946-71-5 | Benchchem [benchchem.com]

- 2. hsa.gov.sg [hsa.gov.sg]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov.tw [fda.gov.tw]

- 5. Nitrosamines New WHO Guidance Provides Expanded Risk Assessment Considerations [pharmaceuticalonline.com]

- 6. This compound | CAS 2919946-71-5 | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. microbiozindia.com [microbiozindia.com]

- 12. veeprho.com [veeprho.com]

- 13. Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Airway Peroxidases Catalyze Nitration of the β2-Agonist Salbutamol and Decrease Its Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Genotoxicity of N-Nitroso-Salbutamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-Salbutamol is a nitrosamine drug substance-related impurity (NDSRI) of Salbutamol, a widely used bronchodilator. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to the classification of many compounds in this class as probable human carcinogens. This technical guide provides a comprehensive overview of the potential genotoxicity of this compound. While specific public experimental data on the genotoxicity of this compound is limited, this document outlines the regulatory context, recommended experimental protocols for its assessment, and illustrative data based on the known properties of similar nitrosamines. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and interpret genotoxicity studies for this and other related NDSRIs.

Introduction

Nitrosamine impurities in pharmaceuticals have come under intense scrutiny from global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These agencies have issued guidance for the control of nitrosamine impurities in human drugs, emphasizing the need for risk assessments and, where necessary, confirmatory testing.[1][3][4] N-nitrosamines are classified as a "cohort of concern" due to their potential to be mutagenic and carcinogenic.[1][5]

This compound is an N-nitroso derivative of Salbutamol.[6][7] The FDA has established an Acceptable Intake (AI) limit for N-nitroso-albuterol (this compound) of 1500 ng/day, placing it in Potency Category 5, which suggests a lower carcinogenic potential compared to other more potent nitrosamines.[6] Despite this, a thorough evaluation of its genotoxic potential is warranted.

This guide details the standard and enhanced experimental protocols for key genotoxicity assays—the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay—that are suitable for evaluating the genotoxic risk of this compound.

Regulatory Landscape and Risk Assessment

Regulatory bodies require pharmaceutical manufacturers to conduct risk assessments for the presence of nitrosamine impurities in their products.[3][4] If a risk is identified, confirmatory testing using validated analytical methods is necessary.[8] The acceptable intake limits for nitrosamines are determined based on their carcinogenic potential.[3][8] For NDSRIs like this compound, the FDA provides guidance on determining these limits based on potency categorization.[8]

Illustrative Genotoxicity Data

As of the date of this publication, specific quantitative genotoxicity data for this compound from publicly available studies are scarce. The following tables present illustrative data for the Ames test, in vitro micronucleus assay, and in vitro comet assay. This data is hypothetical and intended to serve as an example of expected results for a compound with low genotoxic potential, consistent with this compound's high AI limit.

Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Data for this compound

| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Induction | Result |

| TA100 | - | 0 | 120 ± 12 | - | Negative |

| 10 | 125 ± 15 | 1.04 | |||

| 50 | 130 ± 11 | 1.08 | |||

| 100 | 135 ± 14 | 1.13 | |||

| + (Hamster Liver) | 0 | 125 ± 13 | - | Negative | |

| 10 | 135 ± 16 | 1.08 | |||

| 50 | 150 ± 18 | 1.20 | |||

| 100 | 180 ± 20 | 1.44 | |||

| TA1535 | + (Hamster Liver) | 0 | 25 ± 5 | - | Negative |

| 10 | 28 ± 4 | 1.12 | |||

| 50 | 35 ± 6 | 1.40 | |||

| 100 | 45 ± 7 | 1.80 |

Table 2: Illustrative In Vitro Micronucleus Assay Data for this compound in Human TK6 Cells

| Treatment | Concentration (µM) | % Micronucleated Binucleated Cells ± SD | % Cytotoxicity ± SD | Result |

| Vehicle Control | 0 | 1.2 ± 0.3 | 0 | Negative |

| This compound (+S9) | 100 | 1.5 ± 0.4 | 5 ± 2 | Negative |

| 500 | 2.0 ± 0.5 | 15 ± 4 | Negative | |

| 1000 | 2.8 ± 0.6 | 30 ± 5 | Equivocal | |

| Positive Control (Mitomycin C) | 0.5 | 15.5 ± 2.1 | 45 ± 6 | Positive |

Table 3: Illustrative In Vitro Comet Assay Data for this compound in Human HepG2 Cells

| Treatment | Concentration (µM) | % Tail DNA ± SD | Result | | :--- | :--- | :--- | | Vehicle Control | 0 | 3.5 ± 1.1 | Negative | | this compound (+S9) | 500 | 4.2 ± 1.5 | Negative | | | 1000 | 6.8 ± 2.0 | Equivocal | | | 2000 | 10.5 ± 2.8 | Positive | | Positive Control (MMS) | 100 | 25.1 ± 4.5 | Positive |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key genotoxicity assays recommended for the evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for N-Nitrosamines

The standard Ames test (OECD Test Guideline 471) may have reduced sensitivity for some N-nitrosamines.[9] Therefore, an enhanced protocol is recommended.[9]

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Materials:

-

Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101).[9]

-

Metabolic Activation: Aroclor 1254-induced hamster liver S9 fraction (preferred for nitrosamines) and rat liver S9 fraction.[10][11]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., water or DMSO).

-

Media and Reagents: Minimal glucose agar plates, top agar, cofactors for S9 mix (NADP, G6P).

Procedure:

-

Pre-incubation Method: This method is recommended over the plate incorporation method for nitrosamines.[9]

-

Treatment: In a test tube, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation conditions), and 0.05 mL of the test compound solution.

-

Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[9]

-

Plating: After incubation, add 2.0 mL of molten top agar to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.[12]

Objective: To assess the potential of this compound to induce chromosomal damage in mammalian cells.

Materials:

-

Cell Line: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.

-

Metabolic Activation: Hamster or rat liver S9 fraction.

-

Test Compound: this compound.

-

Reagents: Cytochalasin B (to block cytokinesis), culture medium, fixative (methanol/acetic acid), staining solution (e.g., Giemsa or a fluorescent DNA stain).

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates.

-

Treatment: Expose the cells to a range of concentrations of this compound with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).

-

Removal of Test Compound: Wash the cells and replace the medium.

-

Addition of Cytochalasin B: Add Cytochalasin B to the culture medium to arrest cytokinesis, allowing for the identification of binucleated cells. The timing of addition is critical and should allow for one to two cell cycles post-treatment.[12]

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Slide Preparation: Prepare slides by dropping the cell suspension onto clean glass slides, followed by air-drying.

-

Staining: Stain the slides with an appropriate DNA stain.

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).

In Vitro Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay detects DNA strand breaks in individual cells.[13]

Objective: To assess the potential of this compound to induce DNA strand breaks in mammalian cells.

Materials:

-

Cell Line: Human cells such as HepG2 (metabolically competent) or TK6.

-

Metabolic Activation: S9 fraction if using metabolically incompetent cells.

-

Test Compound: this compound.

-

Reagents: Low melting point agarose, lysis solution (containing Triton X-100 and NaCl), alkaline electrophoresis buffer (pH > 13), neutralizing buffer, and a fluorescent DNA stain (e.g., SYBR Green).

Procedure:

-

Cell Treatment: Expose cells in suspension or monolayer to various concentrations of this compound with and without S9 metabolic activation.

-

Embedding: Mix a small aliquot of the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline buffer to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage to the electrophoresis tank. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."[13]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. At least 50-100 cells per slide are scored. The extent of DNA damage is typically quantified as the percentage of DNA in the comet tail (% Tail DNA).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical genotoxic pathway of a generic nitrosamine and the workflows for the key genotoxicity assays.

Caption: Theoretical pathway for nitrosamine-induced genotoxicity.

Caption: Workflow for the enhanced Ames test.

Caption: Workflow for the in vitro micronucleus assay.

References

- 1. fda.gov [fda.gov]

- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. veeprho.com [veeprho.com]

- 7. Salbutamol Nitroso Impurity 1 | | SynZeal [synzeal.com]

- 8. fda.gov [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. neb.com [neb.com]

N-Nitroso-Salbutamol: A Technical Whitepaper on its Discovery, Analysis, and Toxicological Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-Salbutamol (NNS), a nitrosamine drug substance-related impurity (NDSRI) of the widely used bronchodilator Salbutamol, has emerged as a compound of interest within the broader context of pharmaceutical safety and regulatory scrutiny of nitrosamine impurities. This technical guide provides a comprehensive overview of the discovery, synthesis, analytical quantification, and toxicological assessment of this compound. In the absence of extensive direct toxicological data for NNS, this paper employs a scientifically accepted read-across approach, leveraging data from structurally similar nitrosamines to infer potential biological activity. Detailed experimental protocols for synthesis and analysis are provided, alongside structured data tables and diagrams to facilitate understanding and further research.

Discovery and Research History

The "discovery" of this compound is intrinsically linked to the heightened regulatory focus on nitrosamine impurities in pharmaceuticals, which began in mid-2018.[1] The detection of N-nitrosodimethylamine (NDMA) in certain medications prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to mandate comprehensive risk assessments for all pharmaceutical products.[1]

This compound, chemically identified as N-(tert-butyl)-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide, is formed from the nitrosation of the secondary amine group in the Salbutamol molecule.[1][2][3][4] This reaction can be initiated by nitrosating agents present as impurities in raw materials, reagents, or solvents used during the manufacturing process.[1] Factors such as heat, moisture, and acidic conditions can promote its formation.[1] The need to understand, monitor, and mitigate the risks associated with such impurities has driven the development of synthetic routes to produce this compound as a reference standard for analytical and toxicological studies.[5] One recent publication outlines a simple and scalable synthesis of this compound, highlighting the importance of having access to this compound for analytical method validation and toxicological investigation.[5][6]

Quantitative Data Summary

Quantitative data for this compound is primarily available in the realms of regulatory limits and analytical detection. Direct quantitative biological activity data for this compound is not extensively published. Therefore, data from a structurally related compound, N-Nitroso-Propranolol, is presented as a read-across surrogate for potential genotoxicity.

Table 1: Regulatory and Analytical Data for this compound

| Parameter | Value | Source / Notes |

| Regulatory Acceptable Intake (AI) | ||

| FDA Recommended AI | 1500 ng/day | For N-nitroso-albuterol (NDSRI), classified as a Potency Category 5 compound.[1][7] |

| Analytical Detection Limits (LC-MS/MS) | ||

| Limit of Detection (LOD) | 0.1 µg/g | Relative to Salbutamol drug substance.[4] |

| Limit of Quantification (LOQ) | 0.2 µg/g | Relative to Salbutamol drug substance.[4] |

| Alternative LOQ | 0.025 µg/g | Method for Salbutamol drug substance.[8] |

Table 2: Genotoxicity Data for N-Nitroso-Propranolol (Read-Across Surrogate)

| Assay | Tester Strain / Cell Line | Metabolic Activation | Result | Source |

| Bacterial Reverse Mutation (Ames Test) | ||||

| S. typhimurium TA1535 | Hamster Liver S9 | Positive (Concentration-dependent) | [5][9][10] | |

| S. typhimurium TA100 | Hamster Liver S9 | Positive (Concentration-dependent) | [5][9][10] | |

| S. typhimurium TA98 | Hamster Liver S9 | Positive (Concentration-dependent) | [5][9][10] | |

| Mammalian Cell Assays | ||||

| Micronucleus Test | Human Lymphoblastoid TK6 | Hamster Liver S9 | Positive (Concentration-dependent) | [5][9] |

| Gene Mutation Assay | Human Lymphoblastoid TK6 | Hamster Liver S9 | Positive | [5][9] |

| DNA Strand Breakage | Human HepaRG cells | Endogenous | Positive (Concentration-dependent) | [5][9] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the principles of nitrosation of secondary amines and scalable synthesis methodologies.[5][6]

Objective: To synthesize this compound from Salbutamol.

Materials:

-

Salbutamol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable acid

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve a known quantity of Salbutamol in a suitable solvent such as a mixture of water and a miscible organic solvent in a round-bottom flask.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Acidification: Slowly add a dilute solution of hydrochloric acid dropwise to the cooled Salbutamol solution with continuous stirring. The pH should be acidic to facilitate the formation of the nitrosating agent.

-

Nitrosating Agent Addition: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled, acidified Salbutamol solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours after the addition is complete.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Quantification by LC-MS/MS

The following is a representative protocol for the determination of this compound in a drug substance or product, based on methods published by regulatory authorities.[4][8][11]

Objective: To quantify the amount of this compound in a sample using Liquid Chromatography-Tandem Mass Spectrometry.

Equipment and Reagents:

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

-

HPLC Column: A C18 column (e.g., Hypersil GOLD, 150x2.1 mm, 3 µm) or equivalent.[11]

-

Mobile Phase A: 0.1% formic acid in deionized water.[11]

-

Mobile Phase B: 0.1% formic acid in Methanol.[11]

-

This compound reference standard.

-

Methanol (HPLC grade), Formic acid (MS grade), Deionized water.

-

Sample preparation materials: Volumetric flasks, micropipettes, centrifuge, syringe filters (e.g., 0.2 µm Nylon).[11]

LC-MS/MS Conditions:

-

Flow Rate: 0.3 mL/min.[11]

-

Column Temperature: 40 °C.[11]

-

Injection Volume: 5 µL.[11]

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Quantifier: 269.1 -> 213.1

-

Qualifier 1: 269.1 -> 162.9

-

Qualifier 2: 269.1 -> 145.1 (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. The precursor ion corresponds to [M+H]⁺)

-

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Perform serial dilutions with a suitable diluent (e.g., 50:50 methanol:water) to create a series of calibration standards at concentrations bracketing the expected sample concentration and the limit of quantification.

-

Sample Preparation: a. Accurately weigh an amount of the powdered drug product or drug substance equivalent to a known amount of Salbutamol (e.g., 10 mg).[11] b. Add a precise volume of diluent (e.g., 10 mL of deionized water).[11] c. Vortex to mix and sonicate for approximately 10 minutes to ensure complete dissolution.[11] d. Centrifuge the sample at ~3500 rpm for 5 minutes to pellet any excipients.[11] e. Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[11]

-

Analysis: Inject the prepared standards and samples onto the LC-MS/MS system.

-

Quantification: Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Mechanistic Diagrams

As a nitrosamine, the primary toxicological concern for this compound is its potential for genotoxicity and carcinogenicity. This is not mediated by interaction with a specific signaling pathway in the traditional sense (e.g., GPCR or kinase cascades), but rather through metabolic activation to a reactive species that damages DNA.

Formation of this compound

The formation of this compound is a chemical reaction that can occur under specific conditions, typically involving a source of nitrite and an acidic environment.

Caption: Formation pathway of this compound.

Generalized Genotoxic Mechanism of Nitrosamines

The proposed mechanism of genotoxicity for this compound, based on the known bioactivation of other nitrosamines, involves metabolic activation leading to DNA damage.

Caption: Proposed genotoxic mechanism of this compound.

Conclusion and Future Directions

This compound is a relevant drug substance-related impurity that requires careful monitoring and control in Salbutamol-containing products. While robust analytical methods for its detection and quantification exist, there is a notable lack of direct biological and toxicological data in the public domain. The application of read-across and QSAR methodologies, using data from structurally related nitrosamines like N-Nitroso-Propranolol, provides a scientifically grounded approach for initial risk assessment.

Future research should prioritize obtaining direct experimental data on the genotoxic potential of this compound, for instance, through a standard battery of tests including the bacterial reverse mutation (Ames) assay and in vitro mammalian cell assays. Such data would be invaluable for refining risk assessments and ensuring patient safety. Further investigation into the precise conditions that favor or inhibit its formation during the manufacturing and storage of Salbutamol products is also warranted to develop effective mitigation strategies.

References

- 1. veeprho.com [veeprho.com]

- 2. N-Nitroso Salbutamol | CAS No- 2919946-71-5 | Simson Pharma Limited [simsonpharma.com]

- 3. dfg.de [dfg.de]

- 4. hsa.gov.sg [hsa.gov.sg]

- 5. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

N-Nitroso-Salbutamol in Pharmaceutical Products: A Technical Guide to Formation, Analysis, and Mitigation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic properties. N-Nitroso-Salbutamol, a nitrosamine derivative of the widely used bronchodilator Salbutamol, can form in drug products through the reaction of the secondary amine group of Salbutamol with nitrosating agents. This technical guide provides an in-depth overview of the mechanism of this compound formation, the critical role of formulation excipients, and detailed analytical methodologies for its detection and quantification. Furthermore, it outlines the regulatory landscape and potential toxicological implications, offering a comprehensive resource for professionals involved in drug development, quality control, and regulatory affairs.

The Chemistry of this compound Formation

The formation of this compound is a chemical reaction involving the nitrosation of the secondary amine functional group present in the Salbutamol molecule.[1][2] This reaction is primarily driven by the presence of nitrosating agents, which are often derived from nitrite impurities.[1][2][3]

The general mechanism can be summarized as follows:

-

Formation of the Nitrosating Agent: Under acidic conditions, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Nitrous acid can then generate more potent nitrosating species such as dinitrogen trioxide (N₂O₃), the nitrosonium ion (NO⁺), or protonated nitrous acid (H₂ONO⁺).[1]

-

Nucleophilic Attack: The secondary amine group in Salbutamol, being nucleophilic, attacks the electrophilic nitrosating agent.

-

Formation of the N-nitroso Bond: This reaction leads to the formation of a stable N-nitroso bond, resulting in the this compound impurity.[1]

Several factors can influence the rate of this reaction, including:

-

pH: The formation of nitrosamines from secondary amines is generally favored under acidic conditions (pH 2.5-3.4), which facilitate the formation of active nitrosating species.[4]

-

Temperature: Increased temperature generally accelerates the rate of chemical reactions, including nitrosamine formation.[2]

-

Moisture: The presence of water can facilitate the ionization of nitrites and the subsequent formation of nitrosating agents.

-

Presence of Catalysts or Inhibitors: The reaction can be influenced by other components in the drug product formulation.

dot

The Role of Excipients as a Source of Nitrites

Pharmaceutical excipients are a primary source of the nitrite impurities that can lead to the formation of this compound.[1][3][5][6] The levels of nitrites can vary significantly between different types of excipients, and even between different batches from the same supplier.[5] This variability underscores the importance of rigorous testing and control of raw materials.

Below is a summary of reported nitrite levels in common pharmaceutical excipients.

| Excipient | Reported Nitrite Levels (ppm) | Reference |

| Microcrystalline Cellulose (MCC) | 0.9 - 285.6 | [7] |

| Lactose | 0.9 - 285.6 | [7] |

| Pregelatinised Starch | 0.9 - 285.6 | [7] |

| Povidone | 0.9 - 285.6 | [7] |

| Crospovidone | 0.9 - 285.6 | [7] |

| Sodium Starch Glycolate (SSG) | up to 285.6 | [1][7] |

| Sodium Croscarmellose | 0.9 - 285.6 | [7] |

| Stearic Acid | 0.9 - 285.6 | [7] |

| Hydroxypropyl Cellulose (HPC) | as low as 0.9 | [1][7] |

| Silicon Dioxide | 0.9 - 285.6 | [7] |

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of this compound at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique.

Sample Preparation

A general procedure for the preparation of samples from a solid dosage form for LC-MS/MS analysis is as follows:

-

Sample Weighing: Accurately weigh a portion of the powdered drug product equivalent to a specific amount of the Salbutamol active pharmaceutical ingredient (API), for example, 10 mg.

-

Extraction: Add a suitable solvent, such as deionized water, to the sample.

-

Homogenization: Vortex and sonicate the sample to ensure complete dissolution of the analyte.

-

Centrifugation: Centrifuge the sample to pelletize any insoluble excipients.

-

Filtration: Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.

dot

References

- 1. fda.gov.tw [fda.gov.tw]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 7. hsa.gov.sg [hsa.gov.sg]

Spectroscopic and Analytical Profile of N-Nitroso-Salbutamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Nitroso-Salbutamol (CAS: 2919946-71-5), a nitrosamine impurity of the widely used bronchodilator, Salbutamol. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenicity. Accurate analytical characterization is crucial for the detection, quantification, and control of such impurities.

This document summarizes available mass spectrometry (MS) data and provides expected ranges for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's chemical structure. Detailed experimental protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also presented.

This compound: Chemical Identity

| Parameter | Value |

| IUPAC Name | N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide[1] |

| CAS Number | 2919946-71-5[1] |

| Molecular Formula | C₁₃H₂₀N₂O₄[1] |

| Molecular Weight | 268.31 g/mol [1] |

| Chemical Structure |  |

Mass Spectrometry (MS) Data

High-sensitivity LC-MS/MS is the primary technique for the trace-level detection and quantification of this compound. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The precursor ion corresponds to the protonated molecule [M+H]⁺, and its fragmentation yields characteristic product ions.

Table 1: LC-MS/MS MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Application |

| 269.1 | 149.1 | Positive | Quantification/Confirmation |

| 269.1 | 223.1 | Positive | Confirmation |

| 269.1 | 177.1 | Positive | Confirmation |

Note: The precursor ion m/z may be cited as 267.1 in some methods, referring to the monoisotopic mass of the neutral molecule. The data presented here is based on methods utilizing a protonated precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental NMR data for this compound is not widely published in the public domain, the expected chemical shifts can be predicted based on the molecular structure. Asymmetrical nitrosamines can exhibit conformational isomers due to restricted rotation around the N-N bond, which may lead to the observation of two sets of signals for adjacent protons and carbons.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.4 | m |

| -CH(OH)- | ~4.8 - 5.2 | m |

| -CH₂-(Ar) | ~4.6 | s |

| -N-CH₂- | ~3.5 - 4.0 | m |

| -C(CH₃)₃ | ~1.1 - 1.5 | s |

| Phenolic-OH | Broad | s |

| Alcoholic-OH | Broad | s |

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C=C | 115 - 158 |

| -CH(OH)- | ~70 |

| -C(CH₃)₃ | ~60 |

| -N-CH₂- | ~55 |

| -CH₂OH | ~64 |

| -C(CH₃)₃ | ~27 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol, Phenol) | Stretching | 3200 - 3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N=O (Nitroso) | Stretching | 1430 - 1500 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-N (Nitrosoamine) | Stretching | 1000 - 1150 |

| C-O (Alcohol, Phenol) | Stretching | 1050 - 1250 |

Experimental Protocols

The following protocols are based on methods published by regulatory agencies for the determination of this compound in pharmaceutical products.

Sample Preparation (for Salbutamol Drug Substance)

-

Weigh an amount of powdered sample equivalent to 10 mg of Salbutamol into a conical bottom centrifuge tube.

-

Add 10 mL of deionized water.

-

Vortex the tube to ensure thorough mixing.

-

Sonicate the sample for 10 minutes to facilitate dissolution.

-

Centrifuge the solution at 3500 rpm for 5 minutes.

-

Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial for analysis.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of this compound.

Table 5: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC Column | Hypersil GOLD (150 x 2.1 mm, 3 µm) or equivalent |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Deionized Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 5.0 | |

| 8.0 | |

| 11.0 | |

| 11.5 | |

| 15.0 | |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Visualized Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a drug product.

Caption: Analytical workflow for this compound quantification.

References

A Comprehensive Technical Guide to the Physical and Chemical Stability of N-Nitroso-Salbutamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the necessary studies to evaluate the physical and chemical stability of N-Nitroso-Salbutamol, a nitrosamine impurity of the widely used bronchodilator, Salbutamol. Given the classification of N-nitrosamines as a "cohort of concern" due to their potential carcinogenic effects, understanding the stability of this compound is critical for risk assessment and control in pharmaceutical products.[1]

While specific, publicly available stability studies on this compound are limited, this guide synthesizes established principles of N-nitrosamine chemistry, forced degradation studies, and analytical methodologies to provide a robust framework for its stability assessment.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for designing and interpreting stability studies.

| Property | Value | Source |

| Chemical Name | N-(Tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide | [2] |

| Molecular Formula | C13H20N2O4 | [2] |

| Molecular Weight | 268.31 g/mol | |

| CAS Number | 2919946-71-5 | |

| Appearance | To be determined experimentally | |

| Solubility | To be determined experimentally in various solvents (e.g., water, methanol, acetonitrile) | |

| pKa | To be determined experimentally |

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] The conditions outlined below are based on ICH guidelines and general knowledge of N-nitrosamine chemistry.[3]

Experimental Protocols for Forced Degradation

A solution of this compound of known concentration (e.g., 100 µg/mL) should be prepared in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) for the following studies. A control sample, protected from the specific stress condition, should be analyzed concurrently.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Protocol | Sampling Time Points |

| Acidic Hydrolysis | Treat the this compound solution with 0.1 M HCl at 60°C. | 0, 1, 3, 6, 12, 24 hours |

| Basic Hydrolysis | Treat the this compound solution with 0.1 M NaOH at 60°C. | 0, 1, 3, 6, 12, 24 hours |

| Neutral Hydrolysis | Reflux the this compound solution in water at 60°C. | 0, 1, 3, 6, 12, 24 hours |

| Oxidative Degradation | Treat the this compound solution with 3% H2O2 at room temperature. | 0, 1, 3, 6, 12, 24 hours |

| Thermal Degradation | Heat the solid this compound powder at 80°C. For solutions, heat at 60°C. | 0, 1, 3, 5, 7 days (solid); 0, 6, 12, 24, 48 hours (solution) |

| Photostability | Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil. | To be determined based on rate of degradation |

Predicted Degradation Pathways

Based on the known chemistry of N-nitrosamines and the structure of Salbutamol, several degradation pathways can be postulated. The primary point of instability in N-nitrosamines is often the N-N bond.

-

Photolytic Cleavage: Exposure to UV light is known to cause homolytic cleavage of the N-N bond in N-nitrosamines, which would lead to the formation of a salbutamol-derived radical and a nitric oxide radical.[5][6]

-

Acid-Catalyzed Denitrosation: In acidic conditions, protonation of the nitroso group can occur, making the N-N bond susceptible to cleavage and potentially reverting the molecule to the parent amine, Salbutamol, and releasing a nitrosating species.[7]

-

Oxidative Degradation: Oxidizing agents can attack various parts of the molecule. The N-nitroso group can be oxidized, or the phenyl ring and side chain of the salbutamol moiety could undergo oxidation.[8][9]

-

Thermal Degradation: At elevated temperatures, cleavage of the N-N bond is a likely degradation pathway. The stability of nitrosamines to heat can be quite variable.[10][11]

Caption: Proposed Degradation Pathways of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products and the parent drug, Salbutamol. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective determination of nitrosamine impurities.[12][13]

LC-MS/MS Method Parameters

The following is a representative LC-MS/MS method based on published procedures for the analysis of this compound.[12][13] Method validation should be performed to ensure it is fit for its intended purpose.

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatograph |

| Column | XSelect HSS T3, 3.5 µm, 3.0 mm i.d. × 150 mm (or equivalent) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic acid in deionized water |

| Mobile Phase B | 0.1% Formic acid and 20% Acetonitrile in Methanol |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| MS System | Tandem Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for this compound and potential degradation products |

Experimental Workflow for Stability Sample Analysis

The following diagram illustrates the workflow for analyzing samples from the forced degradation studies.

References

- 1. This compound | 2919946-71-5 | Benchchem [benchchem.com]

- 2. Salbutamol Nitroso Impurity 1 | | SynZeal [synzeal.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel oxidative degradation of N-nitrosamine via electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. netl.doe.gov [netl.doe.gov]

- 12. hsa.gov.sg [hsa.gov.sg]

- 13. fda.gov.tw [fda.gov.tw]

In Silico Prediction of N-Nitroso-Salbutamol Mutagenicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as a "cohort of concern" with high mutagenic and carcinogenic potential.[1][2][3][4] N-Nitroso-Salbutamol, a potential impurity arising from the active pharmaceutical ingredient (API) Salbutamol, necessitates a thorough risk assessment.[5] This technical guide provides an in-depth overview of the in silico methodologies used to predict the mutagenicity of this compound, aligning with the principles of the ICH M7 guideline for the assessment and control of DNA reactive impurities.[1][2][6][7] The guide details the theoretical basis of predictive models, experimental protocols for in silico analysis, and the crucial role of metabolic activation in the mutagenic potential of nitrosamines.

Regulatory Framework: The ICH M7 Guideline

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][6] N-nitrosamines are explicitly included in the "cohort of concern" within this guideline, signifying their high carcinogenic potency, which requires control at levels lower than the standard Threshold of Toxicological Concern (TTC).[1][2] The guideline advocates a risk-based approach, starting with an in silico assessment using two complementary (Q)SAR models—one expert rule-based and one statistical-based.

In Silico Mutagenicity Prediction Models

In silico toxicology tools are essential for the initial hazard identification of mutagenic impurities. These computational models predict the mutagenic potential of a chemical based on its structure.

Quantitative Structure-Activity Relationship (QSAR) Models

(Q)SAR models are computational tools that correlate the chemical structure of a compound with its biological activity, in this case, mutagenicity. For N-nitrosamines, these models are trained on large datasets of compounds with known mutagenicity data. The models identify structural alerts or fragments associated with mutagenicity.

Two primary types of (Q)SAR models are employed as per ICH M7 recommendations:

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems use a knowledge base of structural alerts derived from known mechanisms of toxicity and expert knowledge.[8][9] An alert for the N-nitroso functional group, for instance, is well-established and would be triggered by this compound.[8]

-

Statistical-Based Systems (e.g., Sarah Nexus): These models are built on statistical analysis of large datasets of mutagenicity data (typically from the Ames test). They identify statistically significant structural fragments that correlate with positive or negative mutagenicity predictions.[8]

Hypothetical In Silico Prediction Summary for this compound

The following table summarizes the expected in silico prediction results for this compound based on its chemical structure and the known mutagenicity of N-nitrosamines.

| In Silico Model | Prediction Endpoint | Predicted Outcome for this compound | Confidence Level | Justification |